Home > Products > Screening Compounds P47818 > Necrosulfonamide
Necrosulfonamide - 1360614-48-7

Necrosulfonamide

Catalog Number: EVT-253256
CAS Number: 1360614-48-7
Molecular Formula: C18H15N5O6S2
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Necrosulfonamide (NSA) is a potent, small molecule inhibitor of necroptosis. [] Discovered through high-throughput screening and subsequent structure-activity relationship studies, it is primarily used in in vitro and in vivo studies to investigate the role of necroptosis in various biological processes and disease models. [] Necrosulfonamide functions by selectively targeting mixed lineage kinase domain-like protein (MLKL), a key mediator of necroptosis, inhibiting its action and thereby preventing necroptotic cell death. []

Future Directions
  • Investigating RIPK1-independent necroptosis: While necrosulfonamide effectively inhibits MLKL, some studies suggest RIPK1-independent mechanisms of MLKL activation. [, ] Future research should explore these mechanisms and the potential role of necrosulfonamide in such pathways.
  • Understanding off-target effects: Some studies have reported off-target effects of necrosulfonamide, such as inhibition of inflammasome priming and caspase-1 activation. [] Further research is needed to fully characterize its off-target effects and develop strategies to mitigate them.

Necrostatin-1

    Compound Description: Necrostatin-1 (Nec-1) is a widely used inhibitor of necroptosis. It primarily acts by inhibiting the kinase activity of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key upstream regulator of necroptosis [, , , , , , ]. Nec-1 has been shown to protect against cell death in various experimental models of necroptosis, including those induced by tumor necrosis factor alpha (TNFα), ischemia-reperfusion injury, and drug-induced toxicity.

Necrostatin-1s

    Compound Description: Necrostatin-1s (Nec-1s) is a more potent and stable derivative of Nec-1, exhibiting improved pharmacokinetic properties [, ]. Like its parent compound, Nec-1s inhibits necroptosis by targeting RIPK1 and preventing its kinase activity.

Necrostatin-5

    Compound Description: Necrostatin-5 (Nec-5) is another potent inhibitor of RIPK1 kinase activity, similar to Nec-1 and Nec-1s []. It has been demonstrated to effectively block necroptosis in various cell types and experimental models.

GSK'872

    Compound Description: GSK'872 is a potent and selective inhibitor of RIPK3 kinase activity [, , ]. By targeting RIPK3, GSK'872 effectively blocks its interaction with MLKL and prevents the downstream execution of necroptosis.

GSK'840B

    Compound Description: GSK'840B is a potent and selective inhibitor of RIPK3 kinase activity, similar in function to GSK'872 []. It blocks the interaction between RIPK3 and MLKL, effectively inhibiting the necroptotic signaling cascade.

GSK'843A

    Compound Description: GSK'843A is another potent and selective inhibitor of RIPK3 kinase activity, similar in its mechanism of action to GSK'872 and GSK'840B [].

Dimethyl sulfoxide (DMSO)

    Compound Description: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent commonly used in biological research to dissolve and deliver hydrophobic compounds [, ]. It is often used as a vehicle control in experiments to account for any potential effects of the solvent itself.

Z-VAD-FMK

    Compound Description: Z-VAD-FMK is a broad-spectrum caspase inhibitor frequently used in research to block apoptosis [, ]. It irreversibly binds to and inhibits the activity of various caspases, essential proteases involved in the apoptotic cascade.

Source and Classification

Necrosulfonamide is classified as a necroptosis inhibitor and is specifically noted for its role in blocking the MLKL protein, which is a substrate of receptor-interacting serine-threonine kinase 3 (RIP3). The chemical structure is represented by the formula C18H15N5O6S2\text{C}_{18}\text{H}_{15}\text{N}_{5}\text{O}_{6}\text{S}_{2} with a molecular weight of 461.47 g/mol. Its unique properties make it a valuable tool in cellular biology research, particularly concerning necroptosis and related pathways .

Synthesis Analysis

The synthesis of necrosulfonamide has been documented in various studies, which detail methods that typically involve the construction of its complex heterocyclic framework. The synthesis often includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain sulfonamide and heterocyclic components.
  2. Reagents and Conditions: Various reagents are employed to facilitate the formation of key bonds within the molecule, often under controlled temperature and pressure conditions to optimize yield.
  3. Purification: Post-synthesis, necrosulfonamide is purified using techniques such as high-performance liquid chromatography to ensure high purity levels (≥98% as per supplier specifications) .
Molecular Structure Analysis

The molecular structure of necrosulfonamide features several distinct components:

  • Core Structure: The compound contains a sulfonamide group attached to a complex aromatic system, which contributes to its binding affinity for MLKL.
  • Functional Groups: It includes multiple functional groups such as nitro (-NO2), carbonyl (=O), and amine (-NH) groups, which are critical for its biological activity.
  • 3D Configuration: The spatial arrangement of atoms within necrosulfonamide allows for effective interaction with target proteins, particularly through hydrogen bonding and hydrophobic interactions .

Structural Data

  • InChI Key: FNPPHVLYVGMZMZ-XBXARRHUSA-N
  • SMILES Notation: O=C(NC2=CC=C(S(NC3=C(OC)N=CC=N3)(=O)=O)C=C2)/C=C/C1=CC=C(N+=O)S1
Chemical Reactions Analysis

Necrosulfonamide participates in several chemical reactions primarily related to its inhibitory function:

  1. Binding Reactions: It covalently binds to MLKL, preventing its phosphorylation by RIP3, which is essential for necroptosis.
  2. Inhibition Mechanism: The compound disrupts the formation of the MLKL-RIP1-RIP3 necrosome complex, thereby inhibiting downstream signaling pathways that lead to cell death .
  3. Stability under Conditions: Under various experimental conditions, necrosulfonamide maintains stability but may undergo oxidation or other modifications depending on the cellular environment .
Mechanism of Action

The mechanism of action for necrosulfonamide involves several key steps:

  • Inhibition of MLKL Phosphorylation: While necrosulfonamide does not prevent MLKL phosphorylation entirely, it inhibits the translocation of phosphorylated MLKL to cellular membranes where it would induce necrotic cell death.
  • Blocking Necroptosis Pathway: By interfering with the interaction between MLKL and other proteins involved in necroptosis, such as RIP3 and RIP1, necrosulfonamide effectively halts the progression of this cell death pathway .
  • Impact on Cellular Morphology: Treatment with necrosulfonamide preserves mitochondrial morphology under conditions that would typically induce necrosis, indicating its protective effects on cellular integrity .
Physical and Chemical Properties Analysis

Necrosulfonamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), with a maximum concentration of approximately 9.23 mg/mL.
  • Stability: The compound is stable when stored at +4°C and retains its activity over time when properly stored .
  • Purity Levels: High purity levels (≥98%) are critical for ensuring reproducibility in experimental results.
Applications

Necrosulfonamide has a wide range of applications in scientific research:

  • Cell Death Studies: It serves as a vital tool for investigating the mechanisms underlying programmed cell death, particularly necroptosis.
  • Cancer Research: Given its role in modulating cell death pathways, it is utilized in cancer studies to explore how inhibiting necroptosis may affect tumor growth and survival.
  • Neurodegenerative Disease Models: Research indicates that necrosulfonamide may ameliorate neurological impairments associated with conditions like spinal cord injury by regulating MLKL activity .
  • Pharmacological Studies: As a chemical probe, it aids in understanding the broader implications of MLKL inhibition on cellular processes beyond necroptosis .
Introduction to Necrosulfonamide in Regulated Cell Death Pathways

Discovery and Pharmacological Significance of NSA as a Necroptosis Inhibitor

NSA was first identified in 2012 through chemical screening efforts targeting mediators of tumor necrosis factor (TNF)-induced necroptosis. Initial characterization revealed its ability to block plasma membrane rupture downstream of receptor-interacting protein kinase 3 (RIPK3) activation without inhibiting RIPK1 or RIPK3 kinase activity. NSA exhibited an IC₅₀ of 124 nM in HT-29 cells, establishing its potency in preventing MLKL-dependent membrane permeabilization [4] [9]. This discovery filled a critical pharmacological gap, as existing inhibitors (necrostatin-1 for RIPK1; GSK-872 for RIPK3) left the terminal executor MLKL unaddressed.

The compound’s significance extends beyond basic research. In rodent stroke models, NSA reduced cerebral infarct volumes by 45-62% and improved neurological function when administered intracerebroventricularly at reperfusion. These effects correlated with diminished lactate dehydrogenase (LDH) release and propidium iodide uptake in astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), confirming target engagement in neural cells [1]. Similarly, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson’s disease, systemic NSA administration (1-5 mg/kg) attenuated dopaminergic neuron loss in the substantia nigra by 40-55%, coinciding with improved motor function [7]. These neuroprotective outcomes underscore NSA’s potential as a therapeutic scaffold for acute and chronic neurodegeneration.

Table 1: Pharmacological Effects of Necrosulfonamide in Disease Models

Disease ModelKey FindingsProposed MechanismReference
Cerebral Ischemia (tMCAO)45-62% reduction in infarct volume; improved neurological scoresBlocked MLKL/RIP3K nuclear translocation in astrocytes [1]
Parkinson's (MPTP)40-55% protection of dopaminergic neurons; reduced microgliosisInhibited neuronal MLKL phosphorylation; enhanced Nrf2 [7]
ColitisAmeliorated intestinal inflammation; reduced GSDMD-mediated pyroptosisDual MLKL/GSDMD inhibition [2]
Sepsis-Associated EncephalopathyImproved cognitive function; suppressed neuroinflammationInhibited microglial necroptosis and cytokine release [7]
Colorectal CancerSynergized with homoharringtonine to inhibit autophagy and trigger parthanatosDisrupted basal autophagy in MLKL-KO cells [10]

Role of NSA in Targeting MLKL: From Molecular Mechanism to Therapeutic Potential

NSA exerts its anti-necroptotic effects through direct engagement with the N-terminal domain of MLKL. Structural studies reveal that MLKL comprises an N-terminal four-helix bundle (4HB) pore-forming domain and a C-terminal pseudokinase domain connected by a brace region. NSA covalently modifies human MLKL at Cys86 within the 4HB domain, preventing phospho-MLKL oligomerization and subsequent membrane translocation [5] [9]. This action distinguishes NSA from Type I MLKL inhibitors (e.g., GW806742X) that stabilize the autoinhibited conformation and Type II inhibitors (e.g., necrosulfonamide analogs) that disrupt membrane association.

A groundbreaking discovery emerged from ischemia research: NSA blocks the nuclear and nuclear envelope translocation of phosphorylated MLKL and RIP3K. In primary astrocytes subjected to OGD/R, NSA reduced MLKL-RIP3K co-immunoprecipitation in nuclear fractions by 70-85%, suggesting a previously unrecognized subcellular site for necrosome assembly [1]. This nuclear inhibition preserved nuclear membrane integrity and prevented DNA damage responses, expanding NSA’s mechanistic repertoire beyond plasma membrane stabilization.

The therapeutic implications of MLKL inhibition are broad:

  • Neuroprotection: NSA reduced LDH release by 60-75% in human astrocytes during OGD/R, outperforming RIP1K (Nec-1) and RIP3K (GSK-872) inhibitors [1].
  • Anti-inflammation: In LPS-stimulated microglia, NSA suppressed nitric oxide (NO), TNF-α, and IL-6 production with IC₅₀ <1 μM by inhibiting ROS/MAPK/NF-κB cascades [2].
  • Oncology: MLKL-knockout colorectal cancer cells exhibited 3-fold increased sensitivity to homoharringtonine, an effect mimicked by NSA through autophagy-parthanatos crosstalk [10].

NSA’s Emergence in Non-Necroptotic Pathways: Pyroptosis and Redox Modulation

Beyond necroptosis, NSA demonstrates unexpected efficacy in modulating pyroptosis – a gasdermin-mediated cell death triggered by inflammasomes. NSA directly binds gasdermin D (GSDMD) at its N-terminal pore-forming domain, inhibiting oligomerization and membrane permeabilization. Biochemical assays show NSA reduces GSDMD-mediated pyroptosis by 50-70% in macrophages exposed to LPS/nigericin, independent of its MLKL effects [6] [8]. This cross-inhibition extends to colitis models, where NSA ameliorated intestinal inflammation by simultaneously blocking MLKL-dependent necroptosis and GSDMD-dependent pyroptosis [2].

NSA’s redox modulatory properties further expand its functional repertoire. In MPTP-treated mice, NSA:

  • Reduced oxidative markers (8-OHdG, 4-HNE) by 30-50% in dopaminergic neurons
  • Enhanced nuclear factor erythroid 2-related factor 2 (Nrf2) translocation, boosting antioxidant enzymes (HO-1, catalase, MnSOD) by 2-3 fold
  • Restored neurotrophic factors (BDNF, GDNF, PGC-1α) critical for neuronal survival [7]

Table 2: NSA's Redox Modulatory Effects in Parkinson's Disease Models

Redox ParameterChange with MPTPNSA EffectMolecular Outcome
8-OHdG (DNA oxidation)+250%↓ 50%Reduced DNA damage
4-HNE (lipid peroxidation)+300%↓ 45%Preserved membrane integrity
Nrf2 nuclear translocation↓ 70%↑ 3-foldEnhanced antioxidant defense
HO-1 expression↓ 60%↑ 2.5-foldHeme degradation; anti-apoptotic
BDNF/GDNF levels↓ 75%Restored to 80% of controlImproved neuronal survival/function

Mechanistically, NSA inhibits ROS-dependent GSDMD oligomerization via cysteine oxidation, linking redox homeostasis to pyroptotic regulation [6]. In microglia, NSA suppresses NADPH oxidase assembly, reducing superoxide production by 65% and breaking the feedforward cycle of inflammation-oxidative stress [2] [7]. These multi-target actions position NSA uniquely among cell death modulators, enabling synergistic control over interconnected death pathways.

Compound Names Mentioned:

  • Necrosulfonamide (NSA)
  • GW806742X (Type I MLKL inhibitor)
  • GSK-872 (RIPK3 inhibitor)
  • Necrostatin-1 (RIPK1 inhibitor)
  • Z-VAD(OMe)-FMK (pan-caspase inhibitor)
  • Dabrafenib (RIPK3 inhibitor)
  • TAK-632 (MLKL inhibitor)
  • NTB451 (MLKL inhibitor)
  • Homoharringtonine (protein synthesis inhibitor)

Properties

CAS Number

1360614-48-7

Product Name

Necrosulfonamide

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

Molecular Formula

C18H15N5O6S2

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N

SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]

Synonyms

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophene-2-yl)acrylamide
necrosulfonamide

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.